molecular formula C11H10N2O3 B13935081 8-Methoxy-3-methylcinnoline-6-carboxylic acid

8-Methoxy-3-methylcinnoline-6-carboxylic acid

Cat. No.: B13935081
M. Wt: 218.21 g/mol
InChI Key: LIHJJKUXKNAAQT-UHFFFAOYSA-N
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Description

8-Methoxy-3-methylcinnoline-6-carboxylic acid is a heterocyclic organic compound that belongs to the cinnoline family Cinnolines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-methylcinnoline-6-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methylcinnoline with methoxy-substituted reagents in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-3-methylcinnoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the cinnoline ring, modifying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can result in various functionalized cinnoline compounds.

Scientific Research Applications

8-Methoxy-3-methylcinnoline-6-carboxylic acid has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-methylcinnoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    8-Methoxycoumarin-3-carboxamide: Known for its anticancer properties.

    8-Hydroxyquinoline: Exhibits antimicrobial and anticancer activities.

    3-Methylcinnoline: A precursor in the synthesis of various cinnoline derivatives.

Uniqueness: 8-Methoxy-3-methylcinnoline-6-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy and carboxylic acid groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

8-methoxy-3-methylcinnoline-6-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-6-3-7-4-8(11(14)15)5-9(16-2)10(7)13-12-6/h3-5H,1-2H3,(H,14,15)

InChI Key

LIHJJKUXKNAAQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2N=N1)OC)C(=O)O

Origin of Product

United States

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